Chlorofusin -

Chlorofusin

Catalog Number: EVT-1596129
CAS Number:
Molecular Formula: C63H99ClN12O19
Molecular Weight: 1364 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorofusin is a natural product found in Fusarium with data available.
Overview

Chlorofusin is a natural product that belongs to the class of compounds known as azaphilones. It has garnered interest due to its biological activity, particularly as an inhibitor of the p53–MDM2 protein–protein interaction, which is significant in cancer research. The compound's structure includes a cyclic nonapeptide linked to a chromophore, contributing to its unique properties and potential applications in medicinal chemistry.

Source

Chlorofusin was originally isolated from the fungus Fusarium sp. Its complex structure and biological activities have prompted extensive research into its synthesis and potential therapeutic uses. The compound is characterized by a unique chromophore derived from azaphilones, which are known for their ability to condense with ammonia or primary amines.

Classification

Chlorofusin is classified as a cyclic peptide with a chromophoric component. Its classification can be further detailed as follows:

  • Type: Natural product
  • Class: Azaphilones
  • Biological Activity: Inhibitor of protein–protein interactions
Synthesis Analysis

Methods

The total synthesis of chlorofusin has been achieved through various methodologies, primarily focusing on constructing its cyclic peptide and chromophore components. Two main synthetic routes have been identified:

  1. Condensation Approach: This method involves the condensation of an appropriate azaphilone with the full cyclic peptide, followed by chromophore oxidation and spirocycle formation.
  2. Fragment Coupling: This approach constructs the fully functionalized chromophore attached to a smaller peptide fragment, followed by peptide coupling and macrocyclization.

Technical Details

The synthesis typically employs solid-phase peptide synthesis techniques alongside solution-phase methods. For instance, one successful strategy involved using Rink amide resin for the construction of linear peptides, which were then cyclized efficiently. The final products were often purified using high-performance liquid chromatography to ensure the desired stereochemistry was achieved .

Molecular Structure Analysis

Structure

Chlorofusin's molecular structure consists of a cyclic nonapeptide linked to a chromophore derived from azaphilones. The cyclic peptide comprises nine amino acid residues, which contribute to its biological activity and stability.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: 286.32 g/mol
  • Key Functional Groups: Amide bonds, hydroxyl groups, and a chromophoric system.
Chemical Reactions Analysis

Reactions

Chlorofusin participates in several chemical reactions that are crucial for its synthesis and functionality:

  • Oxidative Spirocyclization: This reaction is essential for forming the chromophoric component from azaphilone precursors.
  • Peptide Coupling: This reaction links various amino acids to form the cyclic nonapeptide structure.

Technical Details

The oxidative spirocyclization can be initiated by iodonium ion formation, leading to subsequent iodoetherification reactions that yield different diastereomers of chlorofusin's chromophore .

Mechanism of Action

Process

Chlorofusin exerts its biological effects primarily through inhibition of the p53–MDM2 interaction. This process is critical because MDM2 is a negative regulator of the p53 tumor suppressor protein.

Data

The binding affinity and specificity of chlorofusin towards MDM2 have been studied using various biochemical assays, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorofusin typically presents as a solid or crystalline substance.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Chlorofusin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of reactive functional groups allows chlorofusin to participate in various chemical reactions relevant for medicinal chemistry applications.
Applications

Chlorofusin has significant potential in scientific research, particularly in:

  • Cancer Therapy: Due to its ability to inhibit protein–protein interactions involving p53, it is being investigated as a therapeutic agent against tumors expressing high levels of MDM2.
  • Biochemical Research: As a tool compound, chlorofusin aids in understanding the mechanisms of protein interactions and cellular pathways involved in cancer progression.
Introduction to Chlorofusin as a Protein-Protein Interaction Inhibitor

Role in p53-MDM2/HDM2 Interaction Disruption

The p53-MDM2 interaction is a well-validated oncology target. MDM2 constitutively binds p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. Chlorofusin, isolated through activity-guided screening, directly binds the N-terminal domain of MDM2 (KD = 4.7 µM) as confirmed by surface plasmon resonance (SPR) [1] [4]. This binding exhibits biphasic kinetics, suggesting an initial fast association followed by a slower conformational step. Functionally, chlorofusin inhibits p53-MDM2 binding in ELISA assays (IC₅₀ = 4.6–8 µM), restoring p53's ability to induce cell cycle arrest and apoptosis without inherent cytotoxicity at effective concentrations [1] [3] [7]. Its mechanism diverges from synthetic inhibitors (e.g., nutlins) by lacking obvious structural mimicry of p53's α-helical MDM2-binding motif, suggesting a novel inhibitory mechanism potentially involving allosteric modulation or complex stabilization [4] [5].

Historical Context: Discovery from Microdochium caespitosum and Initial Bioactivity Profiling

Chlorofusin was discovered in 2001 from the fermentation broth of the microfungus Microdochium caespitosum (initially identified as a Fusarium sp.) during a high-throughput screening initiative evaluating over 53,000 microbial extracts [1] [7]. Activity-guided fractionation using a DELFIA-modified ELISA assay targeting p53-MDM2 binding identified chlorofusin as the primary active constituent. Initial profiling demonstrated its selectivity:

  • Specific inhibition of p53-MDM2 binding (IC₅₀ = 4.6 µM)
  • No activity against the TNFα:TNFα receptor interaction
  • Absence of cytotoxicity in Hep G2 cells at 4 µM [1] [7]This established chlorofusin as a selective PPI inhibitor with a unique mechanism distinct from cytotoxic agents.

Table 1: Initial Bioactivity Profile of Chlorofusin

PropertyValue/OutcomeAssay System
MDM2-p53 Binding (IC₅₀)4.6 µMDELFIA-modified ELISA
MDM2 Binding (KD)4.7 µMSurface Plasmon Resonance (SPR)
Cytotoxicity (Hep G2)Not cytotoxic at 4 µMCell viability assay
TNFα:TNFα InhibitionInactiveSpecific interaction assay
Fermentation YieldMost abundant active metabolite53,000+ microbial extracts screened [1] [7]

Structural Complexity: Cyclic Peptide-Azaphilone Hybrid Architecture

Chlorofusin possesses a highly complex hybrid structure comprising two distinct domains:1. A 27-Membered Cyclic Nonapeptide: Composed of nine amino acids: L-Asn, D-Asn, D-Leu, L-Thr, L-Leu, D-Leu, D-2-aminodecanoic acid (ADA), L-Orn, and L-Phe. Key features include:* Four D-amino acid residues.* Non-proteinogenic D-2-aminodecanoic acid (ADA).* L-Ornithine (Orn) residue serving as the attachment point for the chromophore.2. An Azaphilone-Derived Chromophore: A densely functionalized, highly oxidized bicyclic structure featuring a quinone moiety, a tethered primary amine, and a long aliphatic side chain. This amine forms an amide bond with the δ-amino group of the Orn residue in the cyclic peptide [1] [4].Biosynthetic studies using ¹³C-labeled acetate confirmed the polyketide origin of the chromophore and the ADA side chain, while standard amino acid biosynthesis pathways contribute to the peptide core [4]. This hybrid architecture presents significant synthetic challenges due to the peptide's multiple D-amino acids, the non-standard ADA residue, and the stereochemically complex azaphilone.

Challenges in Structural Elucidation: Ambiguities in Stereochemical Assignments

The initial structural elucidation of chlorofusin by Williams in 2001 provided the connectivity but left critical stereochemical questions unresolved [1] [4] [7]:

  • Cyclic Peptide: The two asparagine residues (Asn³ and Asn⁴) were determined to possess opposite configurations (one L, one D), but their specific assignments (L-Asn³/D-Asn⁴ vs. D-Asn³/L-Asn⁴) could not be definitively made based on spectroscopic data alone.
  • Azaphilone Chromophore: Initial NMR studies (gradient NOE) suggested a relative stereochemistry where the C4-methyl, C8-H, and C10-methyl groups were syn-facial. However, the absolute configuration remained unknown.Total synthesis became essential to resolve these ambiguities. Boger and Searcey independently synthesized cyclic peptide diastereomers:
  • Boger synthesized peptides with L-Asn³/D-Asn⁴ (17) and D-Asn³/L-Asn⁴ (15). Detailed NMR comparison (¹H, ¹³C chemical shifts, key NOEs like Asn³β-CH₂ to Thr⁶α-H) unequivocally matched 17 (L-Asn³/D-Asn⁴) to natural chlorofusin [4].
  • Searcey synthesized peptides differing in ADA⁸ stereochemistry (D-ADA⁸ 19 vs L-ADA⁸ 18). NMR analysis confirmed 19 (D-ADA⁸) matched the natural product, notably retaining the Asn³-Thr⁶ NOE [4].For the chromophore, Boger synthesized all eight possible diastereomers. Spectroscopic comparison, particularly NMR chemical shifts and NOE patterns, led to a complete reassignment of the relative configuration (originally proposed as 4R,8S,9R) and established the absolute configuration as 4R,8S,9R [4]. Surprisingly, biological evaluation revealed all eight chromophore diastereomers exhibited similar MDM2-p53 inhibitory activity (within 3-fold of natural chlorofusin), indicating stereochemical independence for this domain's contribution to binding [3].

Table 2: Key Stereochemical Assignments Resolved via Total Synthesis

Structural ElementInitial Assignment AmbiguityResolution via SynthesisKey Synthetic Evidence
Asn³/Asn⁴ ConfigurationL/D or D/L pair (specific residues unknown)L-Asn³ / D-Asn⁴NMR match (¹H/¹³C shifts, key NOEs) of diastereomer 17
ADA⁸ ConfigurationUnknownD-ADA⁸NMR match (key Asn³-Thr⁶ NOE) of diastereomer 19
Chromophore Relative Config.Originally 4R,8S,9RReassigned to 4R,8S,9RSynthesis & spectroscopic comparison of all 8 diastereomers
Chromophore Absolute Config.Unknown4R,8S,9RCorrelated synthesis from chiral pool precursors [1] [3] [4]

Properties

Product Name

Chlorofusin

IUPAC Name

[(3S,4S,7S)-2-[3-[(2S,5S,8S,11S,14R,17R,20S,23R,26R)-11,14-bis(2-amino-2-oxoethyl)-5,20-bis[(1R)-1-hydroxyethyl]-8-methyl-17,23-bis(2-methylpropyl)-26-octyl-3,6,9,12,15,18,21,24,27-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacycloheptacos-2-yl]propyl]-5-chloro-4-hydroxy-7-methyl-6,8-dioxospiro[4H-isoquinoline-3,2'-oxolane]-7-yl] butanoate

Molecular Formula

C63H99ClN12O19

Molecular Weight

1364 g/mol

InChI

InChI=1S/C63H99ClN12O19/c1-11-13-14-15-16-17-21-37-54(86)68-38(22-18-24-76-30-36-46(51(83)63(76)23-19-25-94-63)47(64)52(84)62(10,50(36)82)95-45(81)20-12-2)55(87)74-48(34(8)77)60(92)67-33(7)53(85)70-41(28-43(65)79)57(89)72-42(29-44(66)80)58(90)71-40(27-32(5)6)59(91)75-49(35(9)78)61(93)73-39(26-31(3)4)56(88)69-37/h30-35,37-42,48-49,51,77-78,83H,11-29H2,1-10H3,(H2,65,79)(H2,66,80)(H,67,92)(H,68,86)(H,69,88)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,87)(H,75,91)/t33-,34+,35+,37+,38-,39+,40+,41-,42+,48-,49-,51-,62-,63-/m0/s1

InChI Key

VQSGYKUTGGRSPK-SIOACEIBSA-N

Synonyms

chlorofusin

Canonical SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)O)CC(C)C)CC(=O)N)CC(=O)N)C)C(C)O)CCCN2C=C3C(=C(C(=O)C(C3=O)(C)OC(=O)CCC)Cl)C(C24CCCO4)O

Isomeric SMILES

CCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)[C@@H](C)O)CC(C)C)CC(=O)N)CC(=O)N)C)[C@@H](C)O)CCCN2C=C3C(=C(C(=O)[C@@](C3=O)(C)OC(=O)CCC)Cl)[C@@H]([C@@]24CCCO4)O

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